molecular formula C23H23FN2O2 B11956701 Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate CAS No. 109083-76-3

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate

Cat. No.: B11956701
CAS No.: 109083-76-3
M. Wt: 378.4 g/mol
InChI Key: CYPPHOGCEHKEHQ-CCEZHUSRSA-N
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Description

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate is a structurally complex small molecule featuring an imidazole core substituted with a 4-fluorophenyl group at position 1, an isopropyl group at position 4, and a phenyl group at position 2. The acrylate ester at position 5 introduces additional reactivity and polarity. This compound’s design integrates fluorinated aromatic and branched alkyl substituents, which are common in pharmaceuticals and agrochemicals to modulate bioavailability, stability, and target binding.

Properties

CAS No.

109083-76-3

Molecular Formula

C23H23FN2O2

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl (E)-3-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]prop-2-enoate

InChI

InChI=1S/C23H23FN2O2/c1-4-28-21(27)15-14-20-22(16(2)3)25-23(17-8-6-5-7-9-17)26(20)19-12-10-18(24)11-13-19/h5-16H,4H2,1-3H3/b15-14+

InChI Key

CYPPHOGCEHKEHQ-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C

Canonical SMILES

CCOC(=O)C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Addition of the Isopropyl Group: The isopropyl group is added through an alkylation reaction using isopropyl halide.

    Esterification: The final step involves the esterification of the imidazole derivative with ethyl acrylate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, halides

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s uniqueness lies in its imidazole-acrylate hybrid structure. Below is a comparative analysis with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Bioactivity Reference
Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate Imidazole-acrylate hybrid 4-Fluorophenyl, isopropyl, phenyl, acrylate ester High lipophilicity (predicted) N/A
Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 4-Fluorophenyl, 4-methoxyphenylacetamido, ester Distinct electronic profile due to sulfur-containing core
Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate Tetrazole-urea hybrid 4-Fluorophenyl, tetrazole, urea linkage Potential protease inhibition (inferred)
Ethyl 2-(2-chloro-4,5-difluorobenzoyl)-3-(2,4-difluorophenylamino)-2-acrylate Acrylate ester Chloro, difluorobenzoyl, difluorophenylamino Enhanced halogen-driven reactivity
1-(4-Fluorophenyl)propan-2-amine Substituted amine 4-Fluorophenyl, amine Psychoactive potential (structural analogy)

Key Comparative Insights

Core Structure Influence
  • Imidazole vs. Thieno[3,4-d]pyridazine (): The imidazole core in the target compound offers nitrogen-rich aromaticity, favoring hydrogen bonding and π-π interactions.
  • Imidazole vs. Tetrazole () : Tetrazoles, with a higher nitrogen count, often exhibit stronger hydrogen-bonding capacity and metabolic stability. The urea linkage in ’s compound suggests possible protease-targeting applications.
Substituent Effects
  • Fluorophenyl Group : Present in all compared compounds, this group increases lipophilicity and resistance to oxidative metabolism. However, steric effects vary; e.g., the isopropyl group in the target compound may hinder binding compared to smaller substituents like methyl .
  • Acrylate Ester : Shared with compounds in and , this group enhances solubility in polar solvents and serves as a reactive handle for further derivatization.

Biological Activity

Ethyl 3-(1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazol-5-YL)acrylate is an imidazole derivative with significant potential for various biological activities. This compound features a unique structure that combines an ethyl acrylate moiety with a substituted imidazole ring, which is known for its diverse pharmacological properties including antifungal, antibacterial, and anti-inflammatory effects. The presence of the fluorine atom in the structure may enhance its lipophilicity and biological activity compared to non-fluorinated analogs.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O2C_{23}H_{23}FN_2O_2. The compound's structure incorporates several functional groups that contribute to its reactivity and biological interactions:

  • Imidazole Ring : Known for diverse biological activities.
  • Fluorophenyl Group : Potentially increases lipophilicity and alters biological activity.
  • Isopropyl and Phenyl Substituents : May influence the compound's pharmacokinetics and dynamics.

Antifungal Activity

Imidazole derivatives are widely recognized for their antifungal properties. This compound could exhibit similar antifungal activity due to its structural similarities with known antifungal agents like fluconazole and ketoconazole. These compounds typically inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting their antifungal effects.

Antibacterial Activity

The compound's antibacterial potential may stem from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Studies on related imidazole compounds have shown promising results against various bacterial strains, suggesting that this compound may also possess significant antibacterial properties.

Anti-inflammatory Properties

The anti-inflammatory effects of imidazole derivatives have been documented in several studies. This compound may reduce inflammation through the inhibition of pro-inflammatory cytokines or by modulating inflammatory pathways.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of similar imidazole compounds on cancer cell lines. For instance, studies demonstrated that certain palladium(II) complexes showed higher cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cell lines compared to normal lymphocytes, indicating potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity is crucial in drug design. This compound's unique substituents may enhance its efficacy compared to other imidazole derivatives. For example, structural modifications such as varying the fluorine position or altering alkyl chain lengths can significantly impact biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Fluconazole Imidazole derivativeWidely used antifungal agent
Ketoconazole Imidazole derivative with additional alkane chainBroad-spectrum antifungal activity
This compound Contains a fluorophenyl groupPotentially enhanced lipophilicity and biological activity

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